molecular formula C4H2Br2ClNS B1367721 2,5-Dibromo-4-(chloromethyl)thiazole CAS No. 934236-33-6

2,5-Dibromo-4-(chloromethyl)thiazole

Cat. No. B1367721
M. Wt: 291.39 g/mol
InChI Key: RMNOQKGRQSKMQO-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-(chloromethyl)thiazole is a chemical compound used in the preparation of arylthiazolylpiperidine derivatives and analogs for use as survival motor neuron (SMN) protein production modulators . It is a white to brown crystalline powder .


Synthesis Analysis

Thiazoles can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method involves the reaction of thiobenzamide with 1-3-dichloroacetone in acetone, which is then refluxed overnight .


Molecular Structure Analysis

The molecular formula of 2,5-Dibromo-4-(chloromethyl)thiazole is C4H2Br2ClNS. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles undergo various chemical reactions. For instance, 4,5-Dibromo-l-methoxymethyl-1H- and -2-methoxymethyl-2H 1,2,3-triazole reacted with butyllithium at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields of the corresponding 5-substituted 1,2,3-triazole .


Physical And Chemical Properties Analysis

2,5-Dibromo-4-(chloromethyl)thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a molecular weight of 291.39 g/mol.

Scientific Research Applications

    Medicinal Chemistry

    • Thiazole derivatives have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • The methods of application or experimental procedures vary widely depending on the specific application. For example, some thiazole derivatives have been synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .
    • The outcomes also vary. For instance, some compounds showed significant analgesic and anti-inflammatory activities .

    Antimicrobial, Antiprotozoal, and Antitumor Activity

    • Thiazole and bisthiazole derivatives have shown diverse pharmacological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
    • The synthesis of these derivatives involves various methods . For instance, to optimize reaction conditions, the authors examined various solvents, such as 1,2-dichloroethane, 1,4-dioxane, acetonitrile and toluene, different copper salts (such as CuI, CuCl, CuBr, CuBr 2, Cu(OAc) 2, and Cu(OTf) 2 and their replacement with other metal salts such as Fe(OAc) 2, FeBr 2, FeBr 3, FeCl 3, PdCl 2, and AgCl) .
    • The outcomes of these applications are diverse and depend on the specific application .

    Antitrypanosomal Activity

    • Thiazole derivatives have been found to exhibit trypanocidal activity, which can be useful in the treatment of Trypanosoma brucei infections .
    • The design, synthesis, and pharmacological evaluation of these derivatives involve various methods . For instance, compounds 1a and 2a, which bear a lipophilic end, a 1,3-thiazole ring, and a functional end, exhibit trypanocidal activity in the range of IC 50 = 0.42 μM and IC 50 = 0.80 μM, respectively .
    • These derivatives can be considered as promising candidates for the treatment of Trypanosoma brucei infections .

    Synthesis of Melithiazole C

    • “2,5-Dibromo-4-(chloromethyl)thiazole” can be used as a building block in the synthesis of Melithiazole C .
    • This involves a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain .

    Antioxidant, Analgesic, and Anti-inflammatory Activities

    • Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory activities .
    • The synthesis of these derivatives involves various methods . For instance, a series of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone .
    • These derivatives have shown significant analgesic and anti-inflammatory activities .

    Antidepressant and Antiulcer Activities

    • Thiazole derivatives are used as an antidepressant drug (pramipexole) and antiulcer agent (nizatidine) .
    • The synthesis of these derivatives involves various methods . For instance, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .
    • These derivatives have shown significant antidepressant and antiulcer activities .

Safety And Hazards

This compound is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities. They have been used to develop new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The future directions of research on 2,5-Dibromo-4-(chloromethyl)thiazole could involve further exploration of its potential uses in medical and pharmaceutical applications.

properties

IUPAC Name

2,5-dibromo-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClNS/c5-3-2(1-7)8-4(6)9-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNOQKGRQSKMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(SC(=N1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586057
Record name 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-(chloromethyl)thiazole

CAS RN

934236-33-6
Record name 2,5-Dibromo-4-(chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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